molecular formula C32H23N5O6S2 B13756589 8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid CAS No. 70833-64-6

8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid

Cat. No.: B13756589
CAS No.: 70833-64-6
M. Wt: 637.7 g/mol
InChI Key: VCNKKDWJUCNZBS-UHFFFAOYSA-N
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Description

This compound is a polyazo dye characterized by two azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and a phenylamino substituent. It is structurally complex, with naphthalene backbones functionalized at specific positions (1-, 4-, 5-, 6/7-, and 8-positions) to confer solubility, chromophoric intensity, and metal-complexing properties . Its CAS number is 3071-73-6 (as per and ), and it is commercially known as Acid Black 24 or C.I. Acid Black 24, widely used in textile dyeing due to its affinity for protein fibers like wool and silk . The sulfonic acid groups enhance water solubility, while the azo groups contribute to its vibrant color (typically black or deep blue) .

Properties

CAS No.

70833-64-6

Molecular Formula

C32H23N5O6S2

Molecular Weight

637.7 g/mol

IUPAC Name

8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C32H23N5O6S2/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43/h1-20,33H,(H,38,39,40)(H,41,42,43)

InChI Key

VCNKKDWJUCNZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Hypothetical Reaction Sequence:

Step Reaction Type Precursors Key Intermediates
1 Sulfonation Naphthalene 1-Naphthalenesulfonic acid
2 Diazotization Aniline derivative Diazonium salt
3 Primary coupling Diazonium salt + sulfonated naphthol Monoazo intermediate
4 Secondary diazotization Intermediate from Step 3 Bis-diazonium species
5 Final coupling Bis-diazonium + sulfonated naphthyl Target compound

Key Reaction Conditions

  • Sulfonation : Performed using concentrated sulfuric acid or oleum to introduce sulfonic acid groups to naphthalene.
  • Diazotization : Requires nitrous acid (HNO₂) at 0–5°C in acidic media (HCl).
  • Coupling : Conducted in alkaline or weakly acidic conditions, depending on the coupling component’s reactivity.

Industrial and Research Considerations

  • Regioselectivity : The “6or7” sulfonation position indicates potential isomer formation, necessitating chromatographic separation or selective crystallization.
  • Purification : Dialysis or ion-exchange resins are used to remove unreacted sulfonic acids and salts.
  • Yield Optimization : Industrial patents emphasize stoichiometric control of diazonium salts to minimize byproducts.

Data Table: Comparative Analysis of Analogous Dyes

Property Target Compound Acid Black 24 (Disodium Salt)
Molecular Formula C₃₂H₂₃N₅O₆S₂ C₃₂H₂₁N₅O₆S₂Na₂
Sulfonation Sites 6 or 7 on naphthyl 5 on naphthyl
Application Textile dye Leather/paper dye
Synthetic Complexity High (bis-azo, isomerism) Moderate (disodium derivative)

Challenges and Innovations

  • Isomer Separation : Positional isomers (6- vs. 7-sulfo) require advanced analytical techniques (e.g., HPLC-MS).
  • Environmental Impact : Modern methods focus on reducing sulfonic acid waste via membrane filtration.

Chemical Reactions Analysis

Types of Reactions

8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in dye chemistry.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, quinonoid structures, and aromatic amines, which have applications in dye synthesis and other chemical industries.

Scientific Research Applications

8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical transformations. The molecular pathways involved include electron transfer processes and the formation of reactive intermediates that participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of azo dyes with naphthalene backbones. Key structural analogues include:

Compound Name CAS Number Key Substituents Molecular Weight Key Differences
8-(Phenylamino)-5-[[4-[(5-sulphonatonaphthyl)azo]naphthyl]azo]naphthalene-1-sulphonic acid (Acid Black 24) 3071-73-6 Two azo groups, phenylamino, two sulfonic acid groups 747.74 g/mol (C₃₆H₂₃N₅Na₂O₆S₂) Baseline structure; no halogens
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate 6527-62-4 Chlorine substituent at phenyl ring 716.09 g/mol (C₃₂H₂₀ClN₅Na₂O₆S₂) Chlorine enhances lightfastness but reduces solubility
5-[[4-[(2-Chloro-5-sulfophenyl)azo]-1-naphthalenyl]azo]-8-(phenylamino)-1-naphthalenesulfonic acid disodium salt 97889-95-7 Chlorine and sulfonic acid on phenyl ring 716.09 g/mol Similar to Acid Black 24 but with meta-chlorine; used for darker shades
8-((7-Amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-5-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid 761337-00-2 Amino, hydroxy, and three sulfonic acid groups Not listed Increased polarity for better fiber adhesion; used in specialty dyes
Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate 70210-13-8 Triazine ring, methyl groups 814.11 g/mol Triazine improves chemical stability; used in high-temperature dyeing

Functional Differences

  • Solubility : Acid Black 24 (3071-73-6) has high solubility in water due to two sulfonic acid groups, whereas chlorine-substituted analogues (e.g., 6527-62-4) show reduced solubility but improved resistance to photodegradation .
  • Chromogenic Properties : The position of sulfonic acid groups (6- vs. 7-sulfo in the naphthyl ring) affects λmax. For example, 6-sulfo derivatives absorb at longer wavelengths (~580 nm) compared to 7-sulfo isomers (~560 nm) .
  • Toxicity : Acid Black 24 exhibits acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats), while chlorinated variants (e.g., 6527-62-4) may pose higher environmental risks due to halogen persistence .

Research Findings

Environmental and Regulatory Data

  • Acid Black 24 is listed in the EU’s Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) database under EC 266-809-8 .

Biological Activity

8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid, commonly abbreviated as APAS, is an azo compound notable for its vibrant color and potential applications in various fields, including dye chemistry, biological assays, and medicinal research. Its complex structure includes multiple functional groups that contribute to its biological activity.

  • Molecular Formula : C32H23N5O6S2
  • Molar Mass : 637.68 g/mol
  • CAS Number : 70833-64-6
  • IUPAC Name : 8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

The biological activity of APAS is primarily attributed to its interaction with various molecular targets through its azo and sulfonic acid groups. These interactions can lead to:

  • Electron Transfer Processes : The compound can facilitate electron transfer, influencing redox reactions.
  • Formation of Reactive Intermediates : These intermediates can participate in subsequent biochemical reactions, potentially altering metabolic pathways.

Biological Activity

Research indicates that APAS exhibits several biological activities:

Antioxidant Activity

APAS has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular environments. This property is particularly relevant in studies focusing on liver health, where it acts as an inhibitor of fatty acid-binding proteins (FABPs), thereby modulating lipid metabolism .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that APAS can exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential .

Case Studies

  • Liver Health and Fatty Acid Binding :
    • A study explored the effects of APAS on liver fatty acid-binding proteins (FABP1). The compound inhibited FABP1, which plays a crucial role in lipid metabolism and cholesterol uptake in hepatocytes. This inhibition could potentially lead to reduced lipid accumulation in the liver .
  • Anticancer Activity :
    • In a controlled experiment using human breast cancer cell lines, APAS was found to induce apoptosis at concentrations above 10 µM. The study concluded that the compound's ability to generate ROS was a significant factor in its anticancer activity .

Applications in Research

APAS has diverse applications across various fields:

  • Dye Chemistry : Its vibrant color makes it suitable for use as a dye or pigment.
  • Biological Staining : The compound's fluorescent properties allow it to be used as a stain in microscopy.
  • Drug Development : Ongoing research is investigating its potential as a drug delivery system due to its ability to interact with cellular membranes effectively .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
APASC32H23N5O6S2Contains multiple azo linkages and sulfonic acid groups
8-anilinonaphthalene-1-sulfonic acidC16H13NO3SSimpler structure, primarily used as a dye
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acidC20H14N2O4SDifferent functional groups leading to varied biological activity

Q & A

Q. What are the key functional groups in 8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid, and how do they influence its reactivity?

Answer: The compound contains multiple functional groups:

  • Azo groups (-N=N-) : Enable π-conjugation, critical for light absorption and dye applications.
  • Sulfonic acid groups (-SO₃H) : Enhance water solubility and stabilize intermediates during synthesis via electrostatic interactions .
  • Phenylamino group (-NHC₆H₅) : Modifies electronic properties, influencing redox behavior and metal coordination .
    Methodologically, reactivity can be probed via pH-dependent UV-Vis spectroscopy to track shifts in λmax during protonation/deprotonation .

Q. How is this compound synthesized, and what are common purification challenges?

Answer: Synthesis typically involves:

Diazotization : Conversion of aromatic amines to diazonium salts under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) .

Coupling reactions : Sequential azo bond formation with naphthyl sulfonic acid derivatives. Stoichiometric control (e.g., 2:1 metal-ligand ratios) ensures minimal byproducts .
Purification challenges :

  • Solubility : Sulfonic acid groups necessitate polar solvents (e.g., ethanol/water mixtures) .
  • Isomer separation : Positional isomers (6- vs. 7-sulfo substitution) require HPLC with C18 columns and ammonium acetate/methanol gradients .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining yield and purity?

Answer: Advanced methods include:

  • Continuous flow reactors : Improve mixing and thermal control, reducing side reactions (e.g., over-coupling) .
  • In-line monitoring : Use real-time UV-Vis or Raman spectroscopy to adjust reagent ratios dynamically .
  • Taguchi experimental design : Optimize parameters (pH, temperature, stoichiometry) via orthogonal arrays to maximize yield .

Q. What analytical techniques resolve contradictions in reported solubility and stability data?

Answer: Discrepancies arise from isomerism (6- vs. 7-sulfo) or counterion effects (Na⁺ vs. H⁺). Methods include:

  • X-ray crystallography : Determines precise substitution patterns and hydration states .
  • Ion chromatography : Quantifies counterion content (e.g., Na⁺ vs. K⁺) affecting solubility .
  • Accelerated stability studies : Expose compounds to varied pH/temperature and track degradation via LC-MS .

Q. How does the compound interact with biological systems, and what are implications for drug delivery?

Answer:

  • Protein binding : Sulfonate groups interact with cationic residues (e.g., lysine) via electrostatic forces, altering pharmacokinetics. Study via fluorescence quenching assays with bovine serum albumin (BSA) .
  • Cellular uptake : pH-dependent azo bond cleavage in lysosomes can be monitored using confocal microscopy with pH-sensitive dyes .

Q. What environmental impacts are associated with this compound, and how are they assessed?

Answer:

  • Fate studies : Track degradation pathways (photolysis, hydrolysis) using <sup>14</sup>C-labeled analogs and LC-QTOF-MS to identify metabolites .
  • Ecotoxicity : Evaluate Daphnia magna survival and algal growth inhibition under OECD guidelines .
  • Adsorption modeling : Predict soil/water partitioning using log<em>P</em> and QSAR models validated against experimental data .

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